molecular formula C16H16O4 B14460844 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate CAS No. 6329-91-5

4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate

Cat. No.: B14460844
CAS No.: 6329-91-5
M. Wt: 272.29 g/mol
InChI Key: ZDEXBOZCBDVROZ-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and contains a hydroxyethyl group and a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate typically involves the esterification of 4-(1-Hydroxyethyl)-2-methoxyphenol with benzoic acid. The reaction can be catalyzed by acidic or basic catalysts, and the conditions may vary depending on the desired yield and purity. Commonly used catalysts include sulfuric acid and sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(1-Oxoethyl)-2-methoxyphenyl benzoate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxyethyl)benzoate: Lacks the methoxy group, resulting in different chemical properties.

    4-Methoxyphenyl benzoate: Lacks the hydroxyethyl group, affecting its reactivity and applications.

    4-(1-Hydroxyethyl)-2-methoxyphenol: Contains a phenol group instead of a benzoate group, leading to different biological activities.

Uniqueness

4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate is unique due to the presence of both the hydroxyethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

6329-91-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

[4-(1-hydroxyethyl)-2-methoxyphenyl] benzoate

InChI

InChI=1S/C16H16O4/c1-11(17)13-8-9-14(15(10-13)19-2)20-16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3

InChI Key

ZDEXBOZCBDVROZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC)O

Origin of Product

United States

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